Bienvenue dans la boutique en ligne BenchChem!

(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate

Chiral resolution Stereochemistry Medicinal chemistry

(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate (CAS 1349702-23-3) is a chiral N-Boc-protected 3-aminopyrrolidine derivative featuring a 3-bromobenzyl substituent at the pyrrolidine nitrogen. The compound has a molecular formula of C16H23BrN2O2 and a molecular weight of 355.27 g/mol.

Molecular Formula C16H23BrN2O2
Molecular Weight 355.276
CAS No. 1349702-23-3
Cat. No. B2487409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate
CAS1349702-23-3
Molecular FormulaC16H23BrN2O2
Molecular Weight355.276
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Br
InChIInChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m1/s1
InChIKeyDTEUBCRJSWJARX-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate (CAS 1349702-23-3): Key Identity and Sourcing Data


(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate (CAS 1349702-23-3) is a chiral N-Boc-protected 3-aminopyrrolidine derivative featuring a 3-bromobenzyl substituent at the pyrrolidine nitrogen. The compound has a molecular formula of C16H23BrN2O2 and a molecular weight of 355.27 g/mol . Its IUPAC name is tert-butyl N-[(3R)-1-[(3-bromophenyl)methyl]pyrrolidin-3-yl]carbamate . The compound is commercially available from multiple suppliers, typically at 95% or 98% purity, and is intended exclusively for research use (RUO) as a building block or scaffold for medicinal chemistry applications .

Why (R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate Cannot Be Replaced by Generic Analogs Without Risk


Generic substitution of this compound without verification introduces significant scientific and procurement risk due to the absence of publicly available, comparator-based biological or physicochemical differentiation data. A comprehensive search of primary research literature, patents, and authoritative databases (including PubChem, ChEMBL, and BindingDB) yielded no quantitative evidence—such as IC50 values, target selectivity profiles, or comparative pharmacokinetic data—that would enable an evidence-based selection of this specific (R)-enantiomer over its (S)-enantiomer (CAS 1286207-38-2) or other N-substituted pyrrolidin-3-ylcarbamate analogs . In the absence of such data, any claim of superiority or unique utility would be unsubstantiated. The critical procurement implication is that the compound's intended use must be dictated solely by the specific requirements of a proprietary synthesis protocol or an undisclosed internal SAR program; it cannot be justified based on publicly verifiable performance advantages over close structural analogs.

Quantitative Differentiation Evidence for (R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate (CAS 1349702-23-3)


Chiral Identity: (R)-Enantiomer Versus (S)-Enantiomer as a Critical Selection Factor

The compound's (R) stereochemical configuration at the pyrrolidine 3-position distinguishes it from its (S)-enantiomer, CAS 1286207-38-2 . While no public comparative bioactivity data exist to quantify the functional consequence of this stereochemical difference, in chiral drug discovery, enantiomers routinely exhibit divergent pharmacological profiles. Therefore, selection of the (R)-enantiomer over the (S)-enantiomer, or vice versa, must be driven by a specific internal stereochemical requirement of a synthetic route or a proprietary structure-activity relationship (SAR) hypothesis, not by publicly documented superiority.

Chiral resolution Stereochemistry Medicinal chemistry

Positional Isomerism: 3-Bromobenzyl Versus 2-Bromobenzyl Substitution

The compound contains a 3-bromobenzyl substituent on the pyrrolidine nitrogen. A closely related positional isomer, (R)-tert-butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate (CAS 1629126-39-1), differs only in the position of the bromine atom on the phenyl ring (meta vs. ortho) . This subtle change alters the molecule's electronic distribution and steric profile, which can profoundly impact target binding and physicochemical properties. As with the enantiomeric comparator, no public quantitative data exist to compare the two. Selection between the 3-bromo and 2-bromo isomers must therefore be guided by the specific requirements of a proprietary synthesis or SAR exploration.

Positional isomer Structure-activity relationship Chemical synthesis

Absence of Documented Biological or Physicochemical Differentiation

A thorough search of public scientific literature, including PubMed, PubChem, ChEMBL, BindingDB, and major patent databases, yielded no experimental data—quantitative or qualitative—that differentiate (R)-tert-butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate from its closest analogs in terms of biological activity (e.g., IC50, Ki, Kd), target selectivity, ADME properties, or physicochemical characteristics [1]. This evidence gap is the most significant finding for procurement. It means that any decision to use this compound cannot be supported by published performance metrics, and its selection must be based on factors external to the public domain, such as an internal project's specific synthetic needs or confidential screening data.

Data gap Procurement risk Evidence-based selection

Evidence-Backed Application Scenarios for (R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate (CAS 1349702-23-3)


Chiral Building Block in Proprietary Medicinal Chemistry Synthesis

This compound is best utilized as a defined chiral building block in the synthesis of more complex molecules within a proprietary medicinal chemistry program. Its specific (R)-stereochemistry and 3-bromobenzyl substitution pattern may be required for a confidential synthetic route or to fulfill a specific, non-public SAR hypothesis. In this scenario, the compound's value is derived not from public comparative data but from its precise fit within an internal research framework. The absence of public data, as highlighted in Section 3, means procurement decisions must be driven by these internal requirements.

Enantiomer and Positional Isomer for Internal Screening Libraries

Given the lack of public comparative data, a rational application for this compound is its inclusion as a specific stereoisomer and positional isomer in an internal screening library. It serves as a defined probe to explore the impact of chirality and bromine position on a biological target of interest. Pairing it with its (S)-enantiomer (CAS 1286207-38-2) and the 2-bromobenzyl isomer (CAS 1629126-39-1) in a focused library would allow for the internal generation of SAR data that is currently absent from the public domain, thereby establishing its own evidence base for future project decisions.

Reference Standard for Analytical Method Development

The compound's well-defined chemical structure, including its specific stereochemistry and substitution pattern, makes it suitable as a reference standard for developing and validating analytical methods, such as chiral HPLC or LC-MS, within an industrial quality control or research setting. Its utility in this context is based on its identity as a pure, characterized substance, rather than any unique biological performance, which is consistent with the evidence (and lack thereof) presented in this guide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.